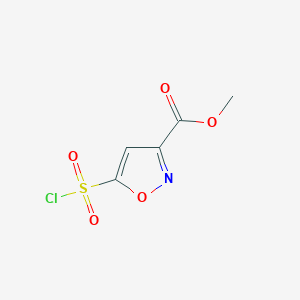
Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole family. This compound is characterized by the presence of a chlorosulfonyl group attached to the oxazole ring, which imparts unique chemical properties. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate oxazole derivatives with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common solvents used in this reaction include chlorocarbons and acetonitrile, which provide an inert environment for the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes, forming complex cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and amidines, which react with the chlorosulfonyl group under mild conditions to form sulfonamides.
Cycloaddition Reactions: These reactions often require the presence of catalysts and are conducted under controlled temperatures to ensure the formation of the desired products.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Cyclic Compounds: Formed through cycloaddition reactions with alkenes and alkynes.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce functional groups and modify molecular structures . The compound’s ability to participate in cycloaddition reactions further enhances its utility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: These compounds share a similar oxazole core but differ in the substitution pattern on the aromatic ring.
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, but with different reactivity and applications.
Uniqueness: Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorosulfonyl group and a carboxylate ester. This combination imparts distinct reactivity and makes it a valuable reagent in synthetic chemistry .
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCRQSSHAJMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-52-8 |
Source


|
| Record name | methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2902722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
![2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide](/img/structure/B2902733.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)





